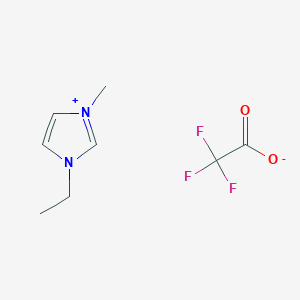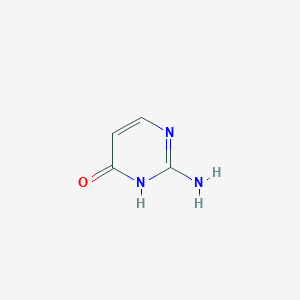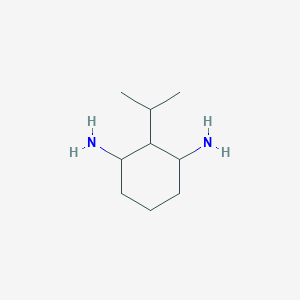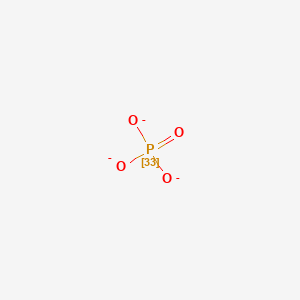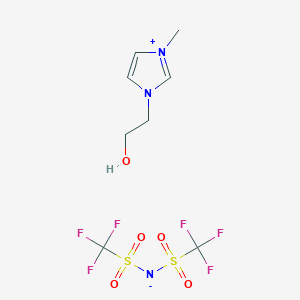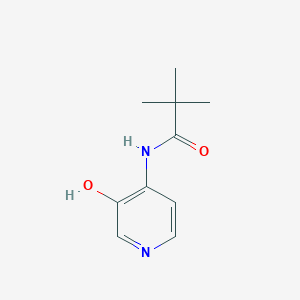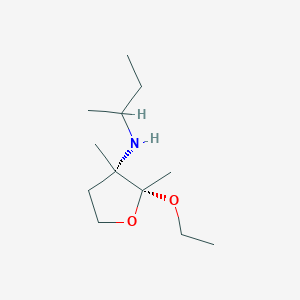![molecular formula C14H15ClN4O2S B063604 [(2-Anilino-4-chlorobenzoyl)amino]thiourea CAS No. 195370-32-2](/img/structure/B63604.png)
[(2-Anilino-4-chlorobenzoyl)amino]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2-Anilino-4-chlorobenzoyl)amino]thiourea is a chemical compound that has been extensively studied for its potential applications in scientific research. Also known as ACTU, it is a thiourea derivative that has been synthesized using various methods, including the reaction of 2-anilino-4-chlorobenzoyl chloride with thiourea. In
Aplicaciones Científicas De Investigación
ACTU has been extensively studied for its potential applications in scientific research. It has been shown to have anti-tumor, anti-inflammatory, and anti-viral properties. It has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
Mecanismo De Acción
The mechanism of action of ACTU is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in various cellular processes. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and to inhibit the activity of cyclooxygenase-2, an enzyme involved in inflammation.
Biochemical and Physiological Effects:
ACTU has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce inflammation and oxidative stress in various tissues. Additionally, it has been shown to protect against neuronal damage in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ACTU in lab experiments is its broad range of potential applications. It has been shown to have anti-tumor, anti-inflammatory, and anti-viral properties, making it a versatile compound for studying various cellular processes. However, one limitation of using ACTU is its potential toxicity. It has been shown to be toxic to some cells at high concentrations, and caution should be taken when using it in lab experiments.
Direcciones Futuras
There are many future directions for research on ACTU. One area of interest is its potential use in the treatment of neurodegenerative diseases. It has been shown to protect against neuronal damage in animal models of these diseases, and further research could explore its potential as a therapeutic agent. Additionally, further research could explore its potential use in the treatment of viral infections, as it has been shown to have anti-viral properties.
Métodos De Síntesis
ACTU can be synthesized using various methods, including the reaction of 2-anilino-4-chlorobenzoyl chloride with thiourea. This method involves the reaction of the two compounds in a solvent, such as ethanol or methanol, at a specific temperature and pressure. The resulting product is a white or yellow crystalline solid that is soluble in organic solvents.
Propiedades
Número CAS |
195370-32-2 |
|---|---|
Nombre del producto |
[(2-Anilino-4-chlorobenzoyl)amino]thiourea |
Fórmula molecular |
C14H15ClN4O2S |
Peso molecular |
320.8 g/mol |
Nombre IUPAC |
[(2-anilino-4-chlorobenzoyl)amino]thiourea |
InChI |
InChI=1S/C14H13ClN4OS/c15-9-6-7-11(13(20)18-19-14(16)21)12(8-9)17-10-4-2-1-3-5-10/h1-8,17H,(H,18,20)(H3,16,19,21) |
Clave InChI |
CRDZEMKYSXSZPU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=C(C=CC(=C2)Cl)C(=O)NNC(=S)N |
SMILES canónico |
C1=CC=C(C=C1)NC2=C(C=CC(=C2)Cl)C(=O)NNC(=S)N |
Sinónimos |
Benzoic acid, 4-chloro-2-(phenylamino)-, 2-(aminothioxomethyl)hydrazid e |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



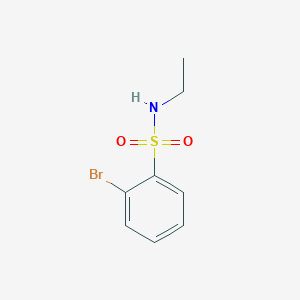
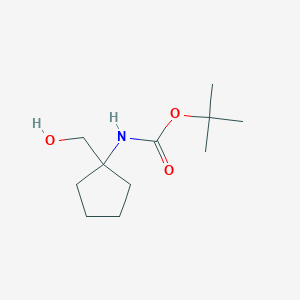
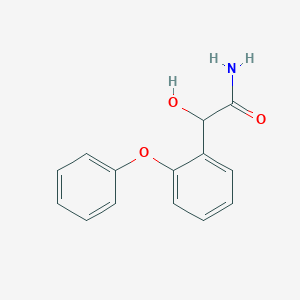
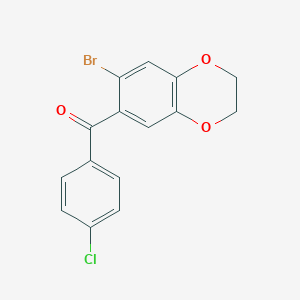
![(2R)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutanoic acid](/img/structure/B63528.png)
![(1S,5S)-6,6-Dimethylbicyclo[3.1.1]heptane-2-carbaldehyde](/img/structure/B63529.png)
